N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
Description
N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide is a heterocyclic organic compound featuring a benzothiazole core linked to a substituted benzamide moiety. Benzothiazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of a nitro (-NO₂) group at the 3-position and a methyl (-CH₃) group at the 2-position on the benzamide ring distinguishes this compound from other benzothiazole derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-10(5-4-7-12(9)18(20)21)14(19)17-15-16-11-6-2-3-8-13(11)22-15/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHVIDMIKNQGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313233-83-9 | |
| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Major Products Formed
Reduction: 2-amino-3-methylbenzamide derivatives.
Substitution: Various N-substituted benzamide derivatives.
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 2.5 | Inhibition of AKT and ERK pathways |
Antibacterial Properties
The compound has also been studied for its antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Biological Studies
This compound serves as a valuable tool in biological studies to explore the interaction between benzothiazole derivatives and biological macromolecules such as proteins and DNA. Its ability to intercalate into DNA has been particularly useful in understanding its anticancer properties.
Material Science Applications
Due to its unique electronic properties, this compound is being explored in material science for applications in organic electronics. Its structure allows it to function as a building block for synthesizing more complex organic compounds used in semiconductors.
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
Case Study 2: Antibacterial Activity
Research conducted on the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and other Gram-positive bacteria. The study highlighted its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for cell proliferation and survival. Additionally, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and generating reactive oxygen species .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -F) enhance reactivity and may improve nonlinear optical (NLO) properties, while electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density on the aromatic ring .
- The nitro group in the target compound may reduce solubility in polar solvents compared to methoxy or fluorine-substituted analogs .
Crystallographic and Physical Properties
Single-crystal X-ray diffraction (XRD) studies reveal distinct lattice parameters and packing arrangements influenced by substituents:
Hypothetical Comparison:
Spectroscopic Characterization
Proton nuclear magnetic resonance (¹H NMR) and infrared (IR) spectroscopy are critical for structural confirmation:
Key Insight :
Thermal and Stability Profiles
Thermogravimetric analysis (TGA) of 2-BTBA and 2-BTFBA shows decomposition temperatures above 200°C, indicating thermal stability suitable for material science applications .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.33 g/mol
SMILES: CC1=C(C=CC=C1N+[O-])C(=O)NC2=NC3=CC=CC=C3S2
The compound features a benzothiazole moiety linked to a nitrobenzamide structure, which is crucial for its biological activity. The presence of the nitro group is particularly important as it may undergo bioreduction within cells, generating reactive intermediates that interact with cellular components.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit the activity of key enzymes such as topoisomerases and kinases, which are vital for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells by activating the intrinsic apoptotic pathway and generating reactive oxygen species (ROS) .
- DNA Interaction: It binds to DNA, predominantly within the minor groove, affecting the replication and transcription processes essential for cell survival .
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated using different human cancer cell lines. Notably:
- Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Conducted: MTS cytotoxicity assays and BrdU proliferation assays were used to assess the compound's effectiveness.
The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 6.26 µM to 20.46 µM depending on the cell line and assay format (2D vs. 3D cultures) .
Case Studies
A study conducted on various benzothiazole derivatives highlighted the efficacy of this compound in inhibiting cancer cell proliferation. The compound showed higher activity in 2D assays compared to 3D models, suggesting that further optimization may be needed to enhance its selectivity and reduce toxicity towards normal cells .
Comparative Table of Biological Activities
| Activity Type | Observations | IC50 Values (µM) |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | Not specified |
| Antifungal | Active against certain fungal strains | Not specified |
| Anticancer (A549) | High cytotoxicity | 6.26 |
| Anticancer (HCC827) | Moderate cytotoxicity | 6.48 |
| Anticancer (NCI-H358) | Variable activity based on culture type | 20.46 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
